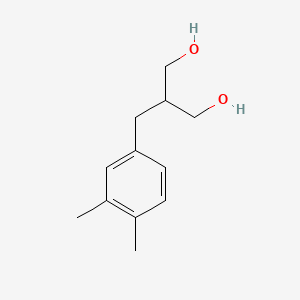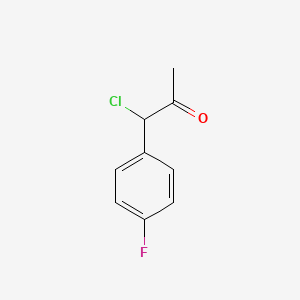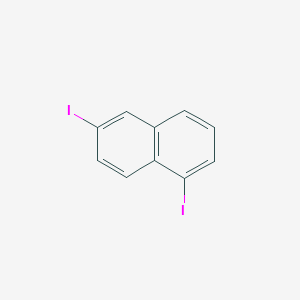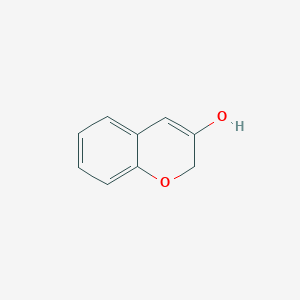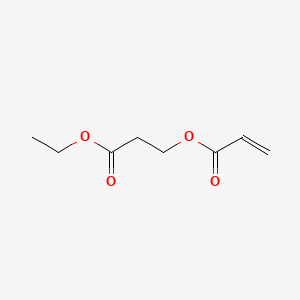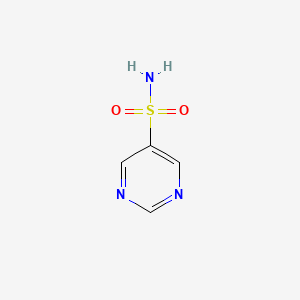
嘧啶-5-磺酰胺
描述
Pyrimidine-5-sulfonamide is a compound that combines the pyrimidine ring, a fundamental structure in many biological molecules, with a sulfonamide group, known for its medicinal properties
科学研究应用
Pyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Pyrimidine-5-sulfonamide primarily targets the dihydropteroate synthetase enzyme . This enzyme is crucial for the synthesis of folic acid, which is essential for DNA synthesis and cell multiplication .
Mode of Action
Pyrimidine-5-sulfonamide acts as a competitive inhibitor of the dihydropteroate synthetase enzyme . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the production of folic acid, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The action of Pyrimidine-5-sulfonamide affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate, essential components for DNA synthesis . This disruption in the pathway leads to the inhibition of bacterial DNA growth and cell division .
Pharmacokinetics
Most sulfonamides, including pyrimidine-5-sulfonamide, are readily absorbed orally . The compound’s lipophilicity, water solubility, and other properties can influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .
Result of Action
The primary result of Pyrimidine-5-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacterial DNA replication and cell division, effectively inhibiting the growth of the bacteria . In addition, Pyrimidine-5-sulfonamide derivatives have shown promising anticancer activity, with good antitumor activity observed in vitro against several human cancer cell lines .
Action Environment
The action of Pyrimidine-5-sulfonamide can be influenced by various environmental factors. For instance, the presence of exogenous pyrimidines can trigger the production of certain biofilm determinants . Additionally, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances in the environment
生化分析
Biochemical Properties
Pyrimidine-5-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Pyrimidine-5-sulfonamide has been shown to inhibit the activity of dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway . This inhibition disrupts the production of folate, which is essential for DNA synthesis and repair. Additionally, Pyrimidine-5-sulfonamide interacts with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
Pyrimidine-5-sulfonamide exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism . This effect is mediated through the inhibition of cell signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, Pyrimidine-5-sulfonamide influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of Pyrimidine-5-sulfonamide involves several key interactions at the molecular level. The compound binds to the active site of dihydropteroate synthetase, thereby inhibiting its activity . This binding interaction prevents the synthesis of dihydrofolate, a precursor of tetrahydrofolate, which is essential for DNA synthesis . Additionally, Pyrimidine-5-sulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to its zinc ion cofactor . This inhibition disrupts the enzyme’s catalytic function, leading to a decrease in the production of bicarbonate ions . These molecular interactions elucidate the compound’s mechanism of action as an enzyme inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrimidine-5-sulfonamide have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term studies have shown that Pyrimidine-5-sulfonamide can induce sustained inhibition of cell proliferation and apoptosis in cancer cells . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of Pyrimidine-5-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and cancer cells . At high doses, Pyrimidine-5-sulfonamide can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant biological activity .
Metabolic Pathways
Pyrimidine-5-sulfonamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys . Additionally, Pyrimidine-5-sulfonamide can influence metabolic flux by inhibiting key enzymes involved in nucleotide synthesis . These metabolic pathways underscore the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Pyrimidine-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake . Once inside the cell, Pyrimidine-5-sulfonamide can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic efficacy.
Subcellular Localization
Pyrimidine-5-sulfonamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes such as dihydropteroate synthetase and carbonic anhydrase . Additionally, Pyrimidine-5-sulfonamide can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These subcellular localization patterns are essential for the compound’s biochemical interactions and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide reagents. One common method is the reaction of pyrimidine-5-carboxylic acid with sulfonamide under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of pyrimidine-5-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently .
化学反应分析
Types of Reactions: Pyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can yield amine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2 and 4 positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
相似化合物的比较
- Pyrimidine-2-sulfonamide
- Pyrimidine-4-sulfonamide
- Pyrimidine-6-sulfonamide
Comparison: Pyrimidine-5-sulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other pyrimidine sulfonamides, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted drug design .
属性
IUPAC Name |
pyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRIGNIPEFMZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597983 | |
| Record name | Pyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98621-75-1 | |
| Record name | Pyrimidine-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)
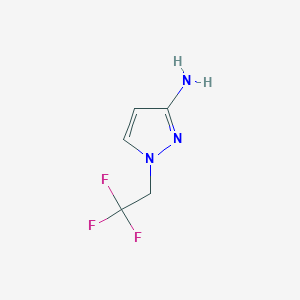


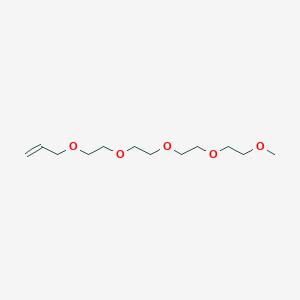
![Pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1627603.png)
